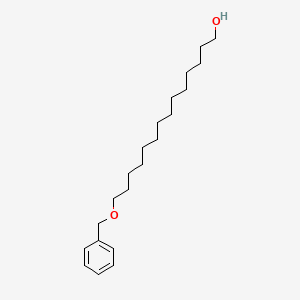
14-(Benzyloxy)tetradecan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-(Benzyloxy)tetradecan-1-OL typically involves the reaction of tetradecanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
Tetradecanol+Benzyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions
14-(Benzyloxy)tetradecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The benzyloxy group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
14-(Benzyloxy)tetradecan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and membrane dynamics.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
作用機序
The mechanism of action of 14-(Benzyloxy)tetradecan-1-OL involves its interaction with cellular membranes and proteins. The benzyloxy group can interact with hydrophobic regions of proteins, potentially altering their function. The hydroxyl group can form hydrogen bonds with other molecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1-Tetradecanol: A fatty alcohol with a similar hydrocarbon chain but lacking the benzyloxy group.
Benzyl alcohol: Contains the benzyloxy group but has a shorter hydrocarbon chain.
Uniqueness
14-(Benzyloxy)tetradecan-1-OL is unique due to the combination of a long hydrocarbon chain and the benzyloxy group
特性
CAS番号 |
79015-73-9 |
|---|---|
分子式 |
C21H36O2 |
分子量 |
320.5 g/mol |
IUPAC名 |
14-phenylmethoxytetradecan-1-ol |
InChI |
InChI=1S/C21H36O2/c22-18-14-9-7-5-3-1-2-4-6-8-10-15-19-23-20-21-16-12-11-13-17-21/h11-13,16-17,22H,1-10,14-15,18-20H2 |
InChIキー |
PWBRIPNJWNADEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCCCCCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


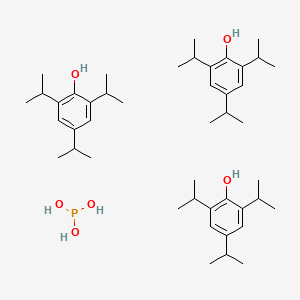
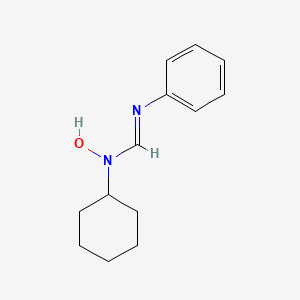
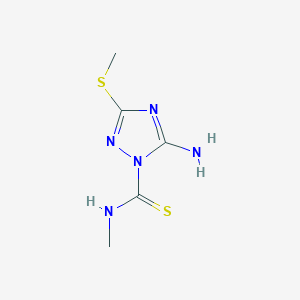
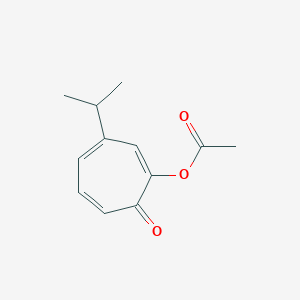
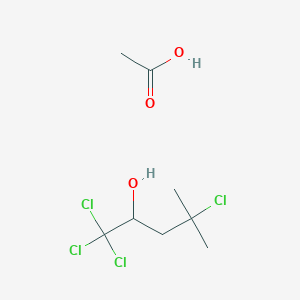

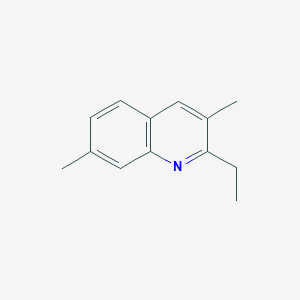
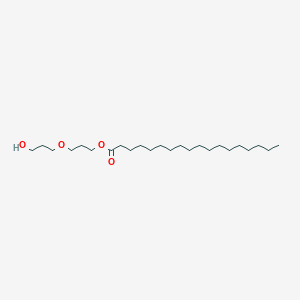
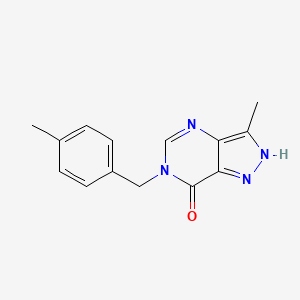
![2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14428568.png)


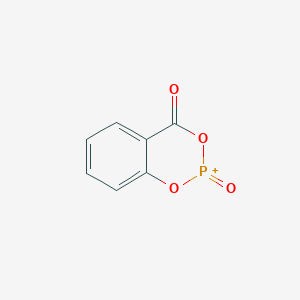
![4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol](/img/structure/B14428585.png)
